3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid
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Overview
Description
3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid is an organic compound that features a pyrazole ring substituted with an amino group and a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyrazole and benzoic acid functionalities makes it a versatile scaffold for the development of new pharmaceuticals and chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method is the cyclization of hydrazine derivatives with β-diketones or β-keto esters to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions. The benzoic acid moiety is then attached via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated benzoic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalyst used in the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the benzoic acid moiety.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The benzoic acid moiety can also enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Phenylacetic Acid
- 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzamide
- 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzaldehyde
Comparison: Compared to these similar compounds, 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid is unique due to the presence of the carboxylic acid group, which can participate in additional hydrogen bonding and ionic interactions. This can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-10(12)14(13-7)9-4-2-3-8(6-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPQANVZXIEJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559721 |
Source
|
Record name | 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872407-85-7 |
Source
|
Record name | 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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